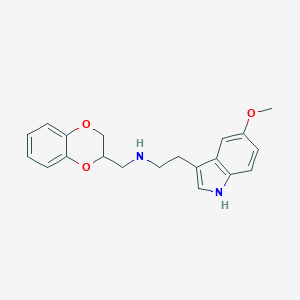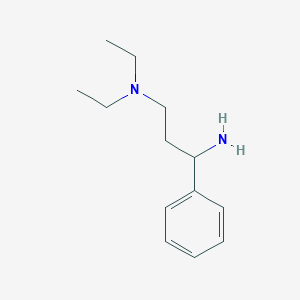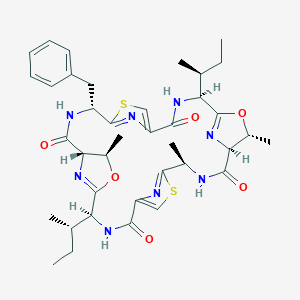
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester, also known as MurNAz, is a synthetic derivative of peptidoglycan, a component of bacterial cell walls. MurNAz has been extensively studied for its use in scientific research to understand the mechanism of bacterial infection and to develop new antibiotics.
Mecanismo De Acción
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester works by binding to the peptidoglycan layer of bacterial cell walls. This binding allows researchers to track the movement of bacteria and to study the interaction between bacteria and host cells. N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has also been used to develop new antibiotics that target the peptidoglycan layer of bacterial cell walls.
Efectos Bioquímicos Y Fisiológicos
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester in lab experiments is its ability to label bacterial cell walls and to track the movement of bacteria in living organisms. It is also a useful tool for studying the mechanism of action of antibiotics and for developing new antibiotics. However, one of the limitations of using N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester is its cost, which can be prohibitive for some research projects.
Direcciones Futuras
There are several future directions for the use of N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester in scientific research. One direction is the development of new antibiotics that target the peptidoglycan layer of bacterial cell walls. Another direction is the use of N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester to study the interaction between bacteria and host cells in more detail. Additionally, N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester could be used to develop new diagnostic tools for bacterial infections.
Métodos De Síntesis
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester is synthesized by a series of chemical reactions starting from N-acetylmuramic acid, which is a component of peptidoglycan. The synthesis involves the addition of various chemical groups to the N-acetylmuramic acid molecule, including the alanyl, isoglutaminyl, and iodophenylalanine groups. The final step involves the addition of the azido group to the phenylalanine group, which makes N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester a useful tool for studying bacterial infections.
Aplicaciones Científicas De Investigación
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has been used extensively in scientific research to study bacterial infections. It is used to label bacterial cell walls and to track the movement of bacteria in living organisms. N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester has also been used to study the mechanism of action of antibiotics and to develop new antibiotics that target bacterial cell walls.
Propiedades
Número CAS |
111364-35-3 |
|---|---|
Nombre del producto |
N-Acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl ester |
Fórmula molecular |
C29H41IN8O12 |
Peso molecular |
820.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1 |
Clave InChI |
MEGPXSZNPPLVTD-MMKTZVEFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
Sinónimos |
AI-MDP N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




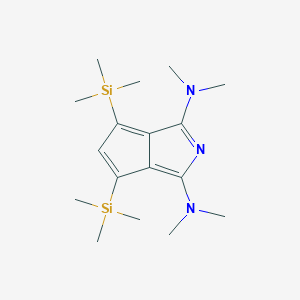
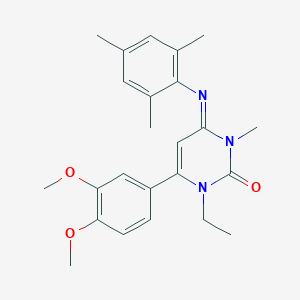
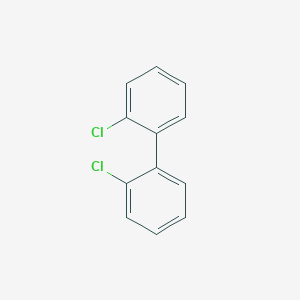

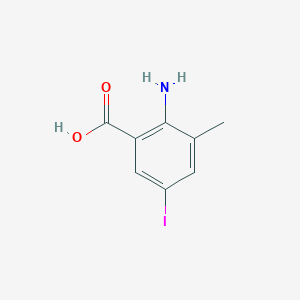
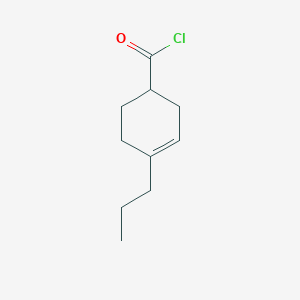
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
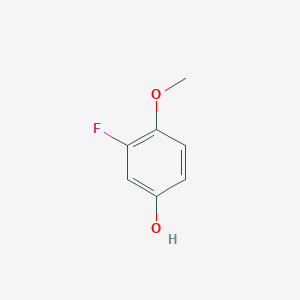
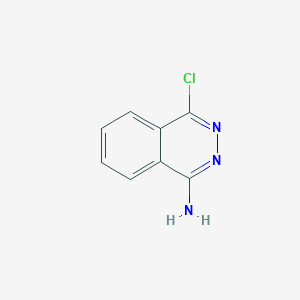
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
